(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes two oxazole rings connected by a pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-4,5-dihydrooxazole and a suitable pentane derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazole compounds.
Scientific Research Applications
(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) include other bis-oxazole derivatives and related heterocyclic compounds.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) lies in its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(4S)-4-methyl-2-[3-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H22N2O2/c1-5-13(6-2,11-14-9(3)7-16-11)12-15-10(4)8-17-12/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
YNVYZIBIFOOFDD-UWVGGRQHSA-N |
Isomeric SMILES |
CCC(CC)(C1=N[C@H](CO1)C)C2=N[C@H](CO2)C |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C |
Origin of Product |
United States |
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